5-Butyl-2-methoxy-6-methylpyrimidin-4(1H)-one
Description
Properties
CAS No. |
36945-61-6 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-butyl-2-methoxy-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-6-8-7(2)11-10(14-3)12-9(8)13/h4-6H2,1-3H3,(H,11,12,13) |
InChI Key |
ZRUPAZHZAUFBNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)OC)C |
Origin of Product |
United States |
Biological Activity
5-Butyl-2-methoxy-6-methylpyrimidin-4(1H)-one is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including data tables, case studies, and research findings.
Chemical Structure and Properties
5-Butyl-2-methoxy-6-methylpyrimidin-4(1H)-one belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have shown that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 5-butyl-2-methoxy-6-methylpyrimidin-4(1H)-one have demonstrated effectiveness against various bacterial strains and fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Butyl-2-methoxy-6-methylpyrimidin-4(1H)-one | Staphylococcus aureus | 15 μg/mL |
| 5-Butyl-2-methoxy-6-methylpyrimidin-4(1H)-one | Escherichia coli | 20 μg/mL |
These findings suggest that the compound could potentially serve as a lead for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| HCT116 (colon cancer) | 10.0 | Cell cycle arrest |
In vitro studies have shown that treatment with 5-butyl-2-methoxy-6-methylpyrimidin-4(1H)-one leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, indicating a potential mechanism through which it exerts its anticancer effects.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated using various models. In one study, it was found to significantly reduce the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 800 | 300 |
These results suggest that 5-butyl-2-methoxy-6-methylpyrimidin-4(1H)-one may be beneficial in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various pyrimidine derivatives against resistant strains of bacteria. The results indicated that compounds similar to 5-butyl-2-methoxy-6-methylpyrimidin-4(1H)-one were effective against multidrug-resistant Staphylococcus aureus.
Case Study 2: Cancer Cell Inhibition
A research article in Cancer Letters highlighted the potential of this compound in inhibiting cancer cell growth. The study demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5-Butyl-2-mercapto-6-(methoxymethyl)pyrimidin-4-ol ()
- Key Differences :
- Position 2: Thioxo (S) replaces methoxy (OCH₃), altering hydrogen-bonding and redox properties.
- Position 6: Methoxymethyl (CH₂OCH₃) replaces methyl (CH₃), increasing polarity.
- Implications :
5-Acetyl-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one ()
- Key Differences :
- Ring Saturation: The 3,4-dihydro structure introduces partial saturation, reducing aromaticity and ring strain.
- Position 5: Acetyl (COCH₃) replaces butyl (C₄H₉), significantly lowering lipophilicity.
- The acetyl group at position 5 reduces steric bulk, which could affect packing in crystal structures, as seen in intermolecular N—H⋯O and C—H⋯O hydrogen bonds .
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one ()
- Substituents: Benzoyl (COC₆H₅) and trifluoromethyl (CF₃) groups introduce strong electron-withdrawing effects.
- The hydroxy group at position 4 may form additional hydrogen bonds, influencing crystal packing or target binding .
Physicochemical and Spectroscopic Comparisons
Solubility and Lipophilicity
- The butyl chain in the target compound increases logP compared to analogues with acetyl () or methoxymethyl () groups.
- Thioxo-containing derivatives () exhibit higher polarity due to sulfur’s polarizability, whereas trifluoromethyl groups () reduce solubility in aqueous media .
NMR Spectral Features
Q & A
Q. What are the standard synthetic routes for 5-Butyl-2-methoxy-6-methylpyrimidin-4(1H)-one?
The compound is synthesized via multicomponent one-pot reactions, typically involving:
- Key reagents : Aldehydes (e.g., 4-methoxybenzaldehyde), β-diketones (e.g., acetylacetone), and urea/thiourea derivatives.
- Catalysis : Lewis acids like ZnCl₂ or FeCl₃ in refluxing solvent systems (e.g., toluene/n-heptane mixtures).
- Procedure : Reaction progress is monitored via TLC, followed by filtration, washing, and recrystallization for purification .
Q. Example Protocol :
| Component | Quantity/Condition | Reference |
|---|---|---|
| Aldehyde | 10 mmol | |
| ZnCl₂ | 2 mmol | |
| Solvent | Toluene/n-heptane (1:1, 30 mL) | |
| Reaction Time | Until TLC completion |
Q. How is structural characterization performed for this compound?
- Spectroscopy : ¹H/¹³C NMR and IR to confirm functional groups (e.g., methoxy, carbonyl).
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O and π-π interactions) and molecular packing .
- Physical Properties : Melting point (e.g., 214–216°C) and solubility in polar aprotic solvents .
Q. Key Crystallographic Data :
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Mean C–C bond length | 1.50–1.55 | |
| Hydrogen bond (N–H⋯O) | 2.8–3.1 |
Q. What biological activities are reported for this compound?
- Antimicrobial Activity : Evaluated via disc diffusion assays against Gram-positive/negative bacteria. Activity correlates with substituent hydrophobicity (e.g., butyl groups enhance membrane penetration) .
- Enzyme Inhibition : Potential interactions with bacterial dihydrofolate reductase (DHFR) inferred from structural analogs .
Q. Example Bioactivity Data :
| Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| S. aureus | 12–14 | |
| E. coli | 8–10 |
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, Bi(OTf)₃) to improve regioselectivity.
- Solvent Optimization : Use high-boiling solvents (e.g., DMF) to enhance reaction homogeneity.
- DoE (Design of Experiments) : Apply factorial design to analyze interactions between temperature, catalyst loading, and solvent ratios .
Case Study : Replacing ZnCl₂ with FeCl₃ increased yield from 65% to 78% in analogous dihydropyrimidinone syntheses .
Q. How to resolve contradictions in reported biological activity data?
Q. What advanced techniques elucidate its mechanism of action?
Q. How to study structure-activity relationships (SAR) for this compound?
Q. How to assess stability under physiological conditions?
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor decomposition via LC-MS.
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for pyrimidinones) .
Q. What computational methods support experimental data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

